molecular formula C9H12O2 B034055 Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI) CAS No. 100938-99-6

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)

Cat. No. B034055
CAS RN: 100938-99-6
M. Wt: 152.19 g/mol
InChI Key: SBMJBHWIZYDYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI), commonly known as Methyl Cyclohexenone, is a cyclic ketone that has been extensively researched for its potential applications in various fields. This compound is synthesized through a multi-step process involving the reaction of cyclohexanone with acetaldehyde, followed by cyclization and dehydration.

Mechanism of Action

The mechanism of action of Methyl Cyclohexenone is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo nucleophilic addition reactions with various compounds, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl Cyclohexenone are not well studied. However, it is believed to be a relatively safe compound with low toxicity. It has been reported to have a mild irritant effect on the skin and eyes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl Cyclohexenone is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using readily available reagents. However, one of the main limitations of Methyl Cyclohexenone is its low stability. It is prone to decomposition under certain conditions, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for research on Methyl Cyclohexenone. One area of research could be to investigate its potential applications as a starting material for the synthesis of various drugs. Another area of research could be to investigate its potential use as a flavoring agent in the food industry. In addition, further studies could be conducted to investigate its potential applications in the field of organic electronics. Overall, Methyl Cyclohexenone is a promising compound with potential applications in various fields.

Synthesis Methods

The synthesis of Methyl Cyclohexenone involves the reaction of cyclohexanone with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction leads to the formation of 6-methyl-7-oxabicyclo[4.1.0]heptan-3-one, which is then dehydrated to form Methyl Cyclohexenone. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl Cyclohexenone has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been studied for its potential use as a starting material for the synthesis of various drugs. It has also been investigated for its potential use as a flavoring agent in the food industry. In addition, Methyl Cyclohexenone has been studied for its potential applications in the field of organic electronics.

properties

CAS RN

100938-99-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h3,8H,4-5H2,1-2H3

InChI Key

SBMJBHWIZYDYRO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCC2(C(C1)O2)C

Canonical SMILES

CC(=O)C1=CCC2(C(C1)O2)C

synonyms

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)- (9CI)

Origin of Product

United States

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